1-Boc-3-(3,4-dichlorophenyl)pyrrolidine
Description
1-Boc-3-(3,4-dichlorophenyl)pyrrolidine is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 3,4-dichlorophenyl substituent at the 3-position of the pyrrolidine ring. The Boc group enhances stability during synthesis and modulates pharmacokinetic properties, while the 3,4-dichlorophenyl moiety contributes to electronic and steric effects critical for biological activity. This compound is of interest in medicinal chemistry, particularly in the development of antiparasitic and enzyme-targeting agents, due to the demonstrated efficacy of dichlorophenyl-containing analogs against pathogens like Leishmania spp. and interactions with enzymes such as monoamine oxidase (MAO) .
Properties
IUPAC Name |
tert-butyl 3-(3,4-dichlorophenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2/c1-15(2,3)20-14(19)18-7-6-11(9-18)10-4-5-12(16)13(17)8-10/h4-5,8,11H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQNNFLIYLZYHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
1-Boc-3-(3,4-dichlorophenyl)pyrrolidine can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 3,4-dichlorophenylacetonitrile and an amine. The reaction is typically carried out under basic conditions using a strong base like sodium hydride or potassium tert-butoxide.
Introduction of the Boc Protecting Group: The nitrogen atom of the pyrrolidine ring is protected by introducing the tert-butoxycarbonyl (Boc) group. This is achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or sodium bicarbonate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
1-Boc-3-(3,4-dichlorophenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the 3,4-dichlorophenyl group, where the chlorine atoms are replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the free amine.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide, potassium carbonate).
Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid, and solvents like dichloromethane or methanol.
Oxidation and Reduction Reactions: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products Formed:
Substitution Reactions: Products with nucleophiles replacing the chlorine atoms on the 3,4-dichlorophenyl group.
Deprotection Reactions: Free amine derivatives of the pyrrolidine ring.
Oxidation and Reduction Reactions: Oxidized or reduced derivatives of the compound, depending on the specific reaction conditions.
Scientific Research Applications
1-Boc-3-(3,4-dichlorophenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. Its structural features make it a valuable building block for designing novel therapeutic agents.
Chemical Biology: Researchers use the compound to study the interactions between small molecules and biological targets, such as enzymes and receptors. It serves as a probe to investigate the mechanisms of action of various biological processes.
Organic Synthesis: The compound is employed as a versatile intermediate in organic synthesis, enabling the construction of complex molecules with diverse functional groups.
Material Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of 1-Boc-3-(3,4-dichlorophenyl)pyrrolidine depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as receptors, enzymes, or ion channels. The presence of the 3,4-dichlorophenyl group can enhance binding affinity and selectivity towards specific targets, while the pyrrolidine ring provides structural rigidity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 1-Boc-3-(3,4-dichlorophenyl)pyrrolidine, the following table compares its structural and functional attributes with related pyrrolidine and aryl-substituted derivatives:
Key Structural and Functional Insights
- Electron-Withdrawing Groups: The 3,4-dichlorophenyl group in this compound and analogs like 192a/192b enhances antileishmanial activity by increasing electrophilicity and improving target binding . This trend is consistent with SAR studies showing electron-withdrawing substituents (e.g., Cl, NO2) boosting antiparasitic efficacy.
- Protective Groups: The Boc group in the target compound distinguishes it from non-protected analogs (e.g., BD 1008, BTdCPU). Boc protection mitigates premature degradation, a limitation in compounds like 1-(3,4-dichlorophenyl)pyrrolidine , which lacks stabilizing substituents.
- Toxicity Profile : Dichlorophenyl-containing compounds generally exhibit low mammalian toxicity (CC50 > 400 µM in indole derivatives ), whereas natural pyrrolidines from Piper longum show moderate cytotoxicity (CC50: ~50–350 µM) due to complex substituents .
- Synthetic Accessibility : The Boc-protected pyrrolidine is synthetically modular, enabling derivatization at the 3-position. In contrast, natural analogs (e.g., piperolein B) require laborious extraction and purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
